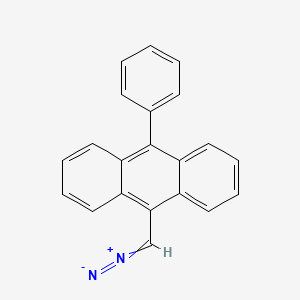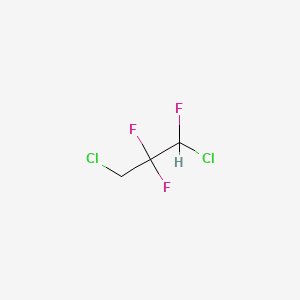
1,3-Dichloro-1,2,2-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-1,2,2-trifluoropropane is an organofluorine compound with the molecular formula C₃H₃Cl₂F₃. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.
Métodos De Preparación
1,3-Dichloro-1,2,2-trifluoropropane can be synthesized through several methods. One common synthetic route involves the photochlorination of 3,3,3-trifluoropropene in the presence of chlorine gas. The reaction is carried out in a photochlorination reaction kettle, followed by rectification to obtain the desired product . Another method involves the gas-phase catalytic dehydrochlorination of 2,3-dichloro-1,1,1-trifluoropropane using a fixed bed reactor filled with a catalyst .
Análisis De Reacciones Químicas
1,3-Dichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed to form corresponding alcohols and halide ions.
Common reagents used in these reactions include chlorine gas, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Dichloro-1,2,2-trifluoropropane has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals and as a reagent in biochemical research.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-1,2,2-trifluoropropane involves the cleavage of carbon-halogen bonds, leading to the formation of primary alcohols, halide ions, and protons. This process is catalyzed by specific enzymes or catalysts that facilitate the hydrolytic cleavage of these bonds .
Comparación Con Compuestos Similares
1,3-Dichloro-1,2,2-trifluoropropane can be compared with other similar compounds such as:
3,3-Dichloro-1,1,1-trifluoropropane: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloro-1,1,1-trifluoropropane: Another isomer with different reactivity and applications.
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Contains additional chlorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to its isomers and other related compounds.
Propiedades
Número CAS |
67406-68-2 |
|---|---|
Fórmula molecular |
C3H3Cl2F3 |
Peso molecular |
166.95 g/mol |
Nombre IUPAC |
1,3-dichloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-3(7,8)2(5)6/h2H,1H2 |
Clave InChI |
RYTOJOQLZSURDX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)Cl)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
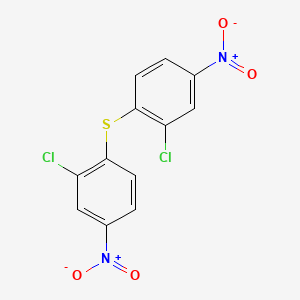
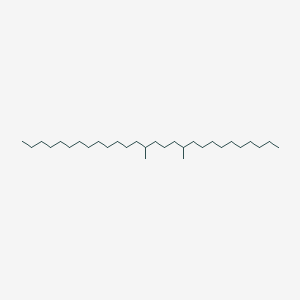
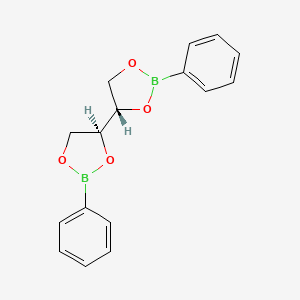
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
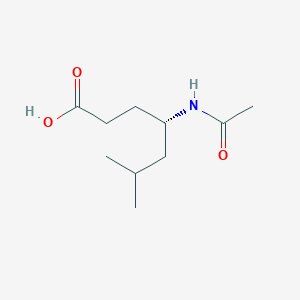

![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)
![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
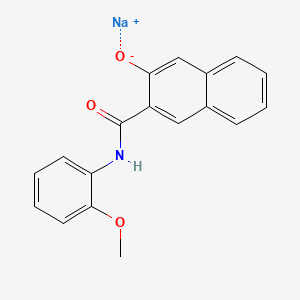

![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
